
a-TGF (34-43), rat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-TGF (34-43), rat: is an active peptide utilized in immunological research. It is a fragment of the larger transforming growth factor (TGF) protein, specifically derived from rats. This peptide has a molecular weight of 1080.24 and a molecular formula of C44H69N15O13S2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of a-TGF (34-43), rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions: a-TGF (34-43), rat can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like DCC, DIC, and TFA.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences
科学的研究の応用
a-TGF (34-43), rat has several scientific research applications:
Immunology: It is used to study immune responses and the role of TGF in immune regulation.
Cancer Research: The peptide is utilized to investigate the mechanisms of TGF in cancer progression and metastasis.
Cell Biology: Researchers use it to understand cell signaling pathways and cellular responses to TGF.
Drug Development: this compound serves as a model peptide for developing TGF-based therapeutics .
作用機序
a-TGF (34-43), rat exerts its effects by interacting with TGF receptors on the cell surface. Upon binding, it activates the Smad signaling pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. The peptide’s effects are mediated through decreased cell proliferation, increased apoptosis, and modulation of immune responses .
類似化合物との比較
- TGF-β1 (Transforming Growth Factor-beta 1)
- TGF-β2 (Transforming Growth Factor-beta 2)
- TGF-β3 (Transforming Growth Factor-beta 3)
Comparison: a-TGF (34-43), rat is a specific fragment of the larger TGF protein, making it unique in its ability to target specific pathways and receptors. Unlike the full-length TGF proteins, this compound provides a more focused approach to studying the effects of TGF without the complexities associated with the entire protein. This specificity allows for more precise investigations into the role of TGF in various biological processes .
特性
分子式 |
C44H69N15O13S2 |
|---|---|
分子量 |
1080.2 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChIキー |
KYULMNFMIQONLF-JPXFWOSMSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
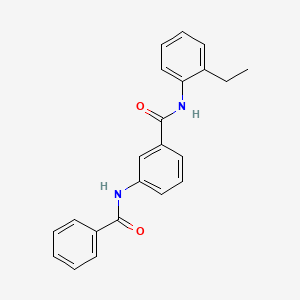
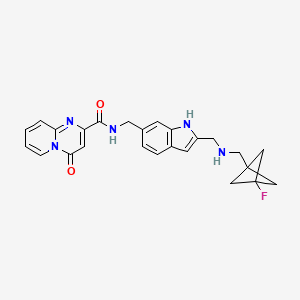
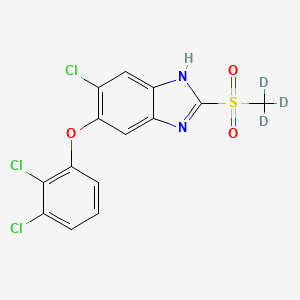
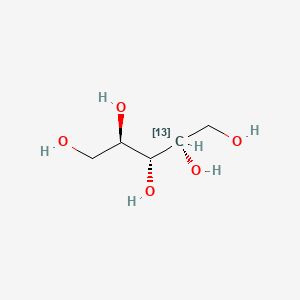
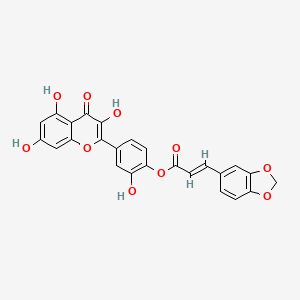
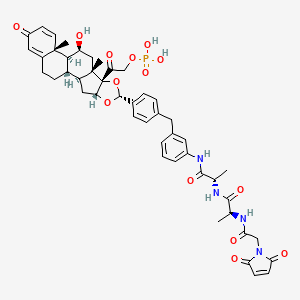
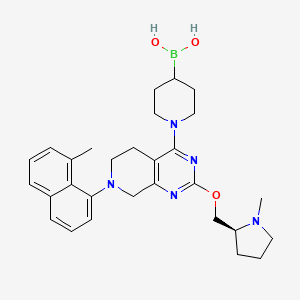
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
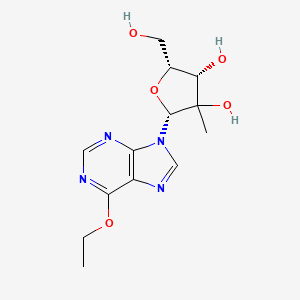

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)


